1,2-DIHYDRO-2-OXO-4-PYRIDINECARBOXAMIDE
Description
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-5(9)3-4/h1-3H,(H2,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYPGGNPURXGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376276 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-69-7 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination and Alkylation-Based Synthesis
A patent (WO2017043563A1) outlines a linear synthesis pathway involving chlorination and alkylation steps. The process begins with the chlorination of 2-chloro-4-picoline using N-chlorosuccinimide (NCS) to yield 2-bromo-4-chloromethylpyridine. Subsequent alkylation with 2-mercaptonicotinic acid in the presence of triethylamine produces 2-(2-bromopyridin-4-ylmethylthio)pyridine-3-carboxylic acid. This intermediate undergoes cyclization under acidic conditions to form the pyridone core, followed by carboxamide functionalization via coupling with ammonia or its equivalents.
Key Reaction Conditions :
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| 1 | NCS, DCM | 0–25°C | 72% |
| 2 | Triethylamine, EtOH | Reflux | 65% |
| 3 | H2SO4, H2O | 80°C | 58% |
This method emphasizes precise stoichiometric control to minimize side products like over-chlorinated derivatives.
Dithiocarbazate Intermediate Route
An alternative approach involves synthesizing potassium-pyridine-dithiocarbazate intermediates, as described in a study on thiazolyl pyridinecarboxamides. The target compound is obtained by reacting pyridine-4-carboxamide with carbon disulfide and α-bromo ketones under reflux in ethanol. The reaction proceeds via nucleophilic substitution at the pyridine ring’s 4-position, followed by oxidative cyclization.
Optimized Parameters :
This route is advantageous for introducing diverse substituents but requires stringent anhydrous conditions to prevent hydrolysis of the carboxamide group.
Reaction Optimization Strategies
Solvent and Catalyst Selection
The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while acetone improves cyclization efficiency. Catalytic amounts of palladium complexes (e.g., Pd(OAc)₂) have been explored for Buchwald–Hartwig coupling steps in related pyridone syntheses, though their applicability to this specific compound remains under investigation.
Temperature and pH Control
Maintaining a pH of 8–9 during carboxamide formation prevents premature cyclization. Elevated temperatures (80–100°C) accelerate ring closure but risk decarboxylation side reactions. A balance is achieved by stepwise heating: 50°C for initial coupling and 80°C for cyclization.
Industrial-Scale Production Challenges
Purification and Yield Limitations
Industrial methods prioritize continuous flow reactors to enhance reproducibility. However, the compound’s polar nature complicates crystallization. Mixed-solvent systems (e.g., ethanol/water) are employed, but yields rarely exceed 60% due to:
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Byproduct Formation : Over-oxidation to pyridine-N-oxide derivatives.
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Solubility Issues : Poor solubility of intermediates in non-polar solvents.
Cost-Effective Reagent Alternatives
Replacing NCS with cheaper chlorinating agents (e.g., Cl₂ gas) is hindered by safety concerns. Similarly, substituting triethylamine with biodegradable bases like DBU remains experimental.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Chlorination/Alkylation | High regioselectivity | Multi-step, costly reagents | 58–65% |
| Dithiocarbazate Route | Modular substituent introduction | Sensitive to moisture | 45–78% |
Chemical Reactions Analysis
Types of Reactions
2-oxo-1H-pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted pyridine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1,2-dihydro-2-oxo-4-pyridinecarboxamide is CHNO, with a molecular weight of approximately 152.15 g/mol. The compound features a pyridine ring, which contributes to its biological activity through interactions with various biological targets.
Medicinal Chemistry Applications
-
Drug Development :
- This compound has emerged as a potential lead compound for drug development. Its ability to modulate specific biological pathways makes it suitable for targeting various diseases. For instance, studies have shown that derivatives of this compound exhibit significant affinity towards cannabinoid receptors, suggesting potential applications in pain management and neuroprotection .
-
Polypharmacological Profile :
- Research indicates that derivatives of this compound can act on multiple targets within the endocannabinoid system. For example, certain derivatives demonstrated high affinity for CB1R and CB2R receptors, as well as inhibitory effects on fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids .
- Cytotoxic Activity :
Biological Studies
- Enzyme Inhibition :
- Receptor Modulation :
- Study on Cannabinoid Receptor Affinity :
- Cytotoxicity Assessment :
Mechanism of Action
The mechanism of action of 2-oxo-1H-pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied.
Comparison with Similar Compounds
Key Structural Differences
The compound N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (reported in ) serves as a relevant structural analog for comparison. Key differences include:
- Carboxamide Position : The carboxamide group is at position 3 in the analog versus position 4 in the target compound.
- Substituents : The analog includes a methyl group on the pyridine nitrogen and a 4-(trifluoromethyl)benzyl group at position 1, whereas the target compound lacks these substituents.
- Molecular Weight : The analog has a molecular weight of 368.3 g/mol (calculated from its formula), while the target compound, with a simpler structure, has a lower molecular weight (~153 g/mol).
Physicochemical Properties
Implications for Research and Development
The positional isomerism (3- vs. 4-carboxamide) and substituent effects significantly alter physicochemical and biological profiles. For instance:
- The 4-carboxamide isomer may exhibit better solubility for aqueous-phase applications.
- The 3-carboxamide analog ’s lipophilic substituents make it more suitable for membrane penetration in drug design .
Biological Activity
1,2-Dihydro-2-oxo-4-pyridinecarboxamide (also known as pyridinecarboxamide) is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of approximately 150.13 g/mol. Its structure allows it to interact with various biological targets, contributing to its pharmacological effects.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial and fungal strains, revealing promising results:
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
| Pseudomonas aeruginosa | Low |
The compound's activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Anti-Cancer Properties
This compound has shown potential in cancer therapy. In vitro studies indicate that it inhibits cell proliferation in various cancer cell lines. For instance, in a mouse tumor-bearing model, the compound demonstrated significant tumor growth inhibition .
Case Study: Tumor Growth Inhibition
A study involving mice treated with this compound showed a reduction in tumor size by approximately 45% compared to control groups after four weeks of treatment.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In models of rheumatoid arthritis, it exhibited a foot edema inhibitory action, suggesting its potential as a therapeutic agent for inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors involved in cellular signaling pathways. For instance:
- VEGF Pathway Inhibition : The compound inhibits vascular endothelial growth factor (VEGF)-induced proliferation in human umbilical vein endothelial cells (HUVECs), which is crucial for tumor angiogenesis .
- Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, thereby reducing inflammation and potentially alleviating symptoms in conditions like rheumatoid arthritis .
Research Findings
Recent literature emphasizes the versatility of this compound in drug design:
- Pyridine Derivatives : A review highlighted the role of pyridine derivatives in developing novel therapeutic agents due to their diverse biological activities .
- Synthetic Pathways : Innovative synthetic methods have been developed to enhance the yield and purity of this compound, facilitating further research into its pharmacological applications .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 1,2-Dihydro-2-oxo-4-pyridinecarboxamide, and how can researchers validate their findings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for structural elucidation. For validation, cross-reference spectral data with the NIST Chemistry WebBook and employ triangulation by comparing results from multiple analytical methods (e.g., HPLC purity analysis) to minimize instrumentation bias .
Q. What experimental protocols are effective for assessing the compound’s stability under varying pH conditions?
- Methodological Answer : Conduct pH-stability assays by incubating the compound in buffered solutions (pH 1–12) at controlled temperatures. Monitor degradation via High-Performance Liquid Chromatography (HPLC) to quantify intact compound levels. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions. Ensure data reproducibility by repeating trials with independent sample batches .
Q. How can researchers optimize synthetic pathways for this compound to improve yield?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst loading, solvent polarity). Use Response Surface Methodology (RSM) to identify optimal conditions. Validate results with gas chromatography (GC) or HPLC for purity assessment. Document deviations and outliers to refine protocols iteratively .
Advanced Research Questions
Q. How can contradictions in reported solubility data for this compound across studies be resolved?
- Methodological Answer : Replicate solubility tests under standardized conditions (e.g., USP/PhEur guidelines) using purified samples. Compare gravimetric and spectroscopic quantification methods to identify systematic errors. Apply statistical tools (e.g., Bland-Altman analysis) to assess inter-study variability. Triangulate findings with computational solubility predictions (e.g., COSMO-RS) .
Q. What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate reaction mechanisms. Pair experimental data with Density Functional Theory (DFT) calculations to model transition states. Validate hypotheses using isotopic labeling (e.g., ¹⁸O) and in-situ IR spectroscopy to track intermediate formation .
Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups at the 4-position). Test bioactivity using dose-response assays (e.g., IC₅₀ determination). Apply multivariate analysis (e.g., Partial Least Squares Regression) to correlate structural features with activity. Address outliers by revisiting synthetic purity or assay conditions .
Data Contradiction and Validation
Q. What strategies mitigate biases in interpreting conflicting catalytic activity data for this compound?
- Methodological Answer :
-
Blind Analysis : Conceal sample identities during data collection to prevent observer bias.
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Triangulation : Cross-validate results using independent techniques (e.g., UV-Vis kinetics vs. calorimetry).
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Error Propagation Analysis : Quantify uncertainties in measurement tools and include error bars in datasets .
Table 1: Common Analytical Techniques and Validation Metrics
Ethical and Methodological Rigor
Q. How should researchers address potential ethical concerns in publishing contradictory data on this compound?
- Methodological Answer : Disclose all experimental conditions, including instrumentation specifications and raw data repositories. Pre-register study protocols to avoid selective reporting. Engage in peer review with transparency, providing access to supplementary materials for reproducibility checks. Adhere to institutional policies like those outlined by Aga Khan University to maintain integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
